molecular formula C21H25Cl2N3O2S2 B2968961 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride CAS No. 1215662-55-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride

Cat. No. B2968961
CAS RN: 1215662-55-7
M. Wt: 486.47
InChI Key: FICIFMMVWDNCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O2S2 and its molecular weight is 486.47. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds derived from benzothiazole have been extensively studied for their anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Novel synthesis methods for benzothiazole derivatives have demonstrated promising antimicrobial activities. These studies highlight the potential of benzothiazole-based compounds in addressing microbial resistance and developing new antimicrobial agents (Badne et al., 2011).

Cancer Research

  • Benzothiazole derivatives have also been explored for their anticancer properties. For example, some 4-thiazolidinones with benzothiazole moiety exhibited antitumor activity against various cancer cell lines, suggesting a potential role in cancer therapy (Havrylyuk et al., 2010).

Corrosion Inhibition

  • Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments has shown these compounds offer significant protection, indicating applications in materials science and engineering to enhance the longevity of metals (Hu et al., 2016).

Neurodegenerative Diseases

  • Some benzothiazole derivatives have been identified as selective inhibitors for histone deacetylase 6 (HDAC6), ameliorating Alzheimer's disease phenotypes. This suggests potential applications in the development of treatments for neurodegenerative diseases (Lee et al., 2018).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S2.ClH/c1-24(2)12-7-13-25(20(26)14-8-5-6-9-17(14)28-4)21-23-18-16(27-3)11-10-15(22)19(18)29-21;/h5-6,8-11H,7,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIFMMVWDNCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride

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